1H-Indazol-3-amine, N,1-bis(3-(1-piperidinyl)propyl)-
Beschreibung
Elemental Composition
| Element | Quantity | Percent Composition |
|---|---|---|
| Carbon | 23 | 72.0% |
| Hydrogen | 37 | 9.7% |
| Nitrogen | 5 | 18.3% |
The high nitrogen content (18.3%) arises from the indazole core and the two piperidine rings, which collectively contribute five nitrogen atoms. The degree of unsaturation, calculated as:
$$
\text{Degree of Unsaturation} = \frac{(2C + 2 - H + N)}{2} = \frac{(2 \times 23 + 2 - 37 + 5)}{2} = 8.0
$$
indicates eight sites of unsaturation (e.g., rings or double bonds). This aligns with the indazole’s two aromatic rings (contributing four double bonds) and four additional rings from the piperidine groups.
Tautomerism and Conformational Isomerism
Tautomerism in the Indazole Core
The 1H-indazole system exhibits fixed tautomerism, with the hydrogen atom preferentially located at the 1-position rather than the 2-position due to thermodynamic stability. Substitution at the 1-position (via the piperidinylpropyl group) locks the tautomeric form, eliminating the possibility of 2H-indazole interconversion.
Conformational Flexibility
The two 3-(piperidin-1-yl)propyl chains introduce multiple rotatable bonds, enabling conformational isomerism :
- Propyl Linkers : The -CH2-CH2-CH2- spacers allow free rotation around C-C bonds, leading to staggered or eclipsed conformations.
- Piperidine Rings : Chair and boat conformations of the six-membered piperidine rings further contribute to structural diversity.
Molecular dynamics simulations suggest that the lowest-energy conformer adopts a folded structure , where the piperidine rings orient themselves to minimize steric hindrance with the indazole core.
Comparative Structural Analysis with Indazole Derivatives
Key Structural Differences
| Feature | 1H-Indazol-3-amine, N,1-bis(3-(1-piperidinyl)propyl)- | 1H-Indazol-3-amine (Parent) | 5-Fluoro-1H-indazol-3-amine |
|---|---|---|---|
| Molecular Formula | C₂₃H₃₇N₅ | C₇H₇N₃ | C₇H₆FN₃ |
| Molecular Weight | 383.6 g/mol | 133.15 g/mol | 151.14 g/mol |
| Substituents | Two 3-(piperidinyl)propyl groups | None | Fluorine at 5-position |
| Degree of Unsaturation | 8 | 6 | 6 |
The addition of the piperidinylpropyl groups increases molecular weight by 250.45 g/mol compared to the parent indazol-3-amine, significantly altering hydrophobicity and steric bulk. These modifications enhance potential binding interactions with hydrophobic protein pockets in biological targets.
2D/3D Structural Elucidation via X-ray Crystallography
While experimental X-ray data for this specific compound is not publicly available, analogous indazole derivatives provide insights into structural trends:
Predicted Geometric Parameters
Indazole Core :
- Bond lengths: C3-N1 = 1.34 Å (double bond character), N1-N2 = 1.32 Å.
- Dihedral angle between benzene and pyrazole rings: 1.5° (near-planar).
Piperidinylpropyl Substituents :
- C-N bond lengths in piperidine: 1.47 Å (typical for single bonds).
- Chair conformation of piperidine rings with axial-equatorial substituent orientations.
Computational models (DFT at B3LYP/6-31G*) predict a non-coplanar arrangement of the piperidinylpropyl chains relative to the indazole plane, minimizing electron density clashes. These models await experimental validation via crystallography or neutron diffraction.
Eigenschaften
CAS-Nummer |
88837-01-8 |
|---|---|
Molekularformel |
C23H37N5 |
Molekulargewicht |
383.6 g/mol |
IUPAC-Name |
N,1-bis(3-piperidin-1-ylpropyl)indazol-3-amine |
InChI |
InChI=1S/C23H37N5/c1-5-14-26(15-6-1)18-9-13-24-23-21-11-3-4-12-22(21)28(25-23)20-10-19-27-16-7-2-8-17-27/h3-4,11-12H,1-2,5-10,13-20H2,(H,24,25) |
InChI-Schlüssel |
KGRCESSMKIKICQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCCNC2=NN(C3=CC=CC=C32)CCCN4CCCCC4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Transition Metal-Catalyzed N-N Bond Formation and Functionalization
A common and effective method involves copper(II) acetate (Cu(OAc)2)-catalyzed N-N bond formation using oxygen as the terminal oxidant. This method facilitates the formation of the indazole ring and allows for subsequent functionalization steps.
- Catalyst: Cu(OAc)2
- Oxidant: Molecular oxygen (O2)
- Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
- Temperature: Typically 35–80°C to optimize yield and minimize side reactions
This catalytic system is also employed in Ullmann-type coupling reactions to introduce piperidinylpropyl groups selectively at the N1 and amine positions of the indazole ring.
Alkylation with 3-(1-Piperidinyl)propyl Groups
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Effect on Yield and Selectivity |
|---|---|---|
| Catalyst | Cu(OAc)2, CuBr, Pd(OAc)2 | Essential for bond formation; catalyst loading affects rate and yield |
| Solvent | DMSO, DMF | Polar aprotic solvents enhance solubility and reaction efficiency |
| Base | Cs2CO3, K2CO3, DIPEA | Deprotonates nucleophiles; base strength influences regioselectivity |
| Temperature | 35–80°C (Cu-catalyzed), up to 100°C (Pd) | Balances reaction kinetics and thermal stability |
| Reaction Time | 4–24 hours | Longer times improve conversion but may increase side products |
| Oxidant | O2 (for Cu-catalyzed N-N bond formation) | Required for catalytic turnover |
Analytical Validation of the Product
The structural integrity and purity of 1H-Indazol-3-amine, N,1-bis(3-(1-piperidinyl)propyl)- are confirmed by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ^1H NMR shows characteristic signals for piperidinyl protons (δ 1.4–1.8 ppm for ring protons, δ 2.5–3.5 ppm for N–CH2 protons).
- ^13C NMR confirms carbon environments consistent with the indazole core and substituents.
- High-Resolution Mass Spectrometry (HRMS):
- Confirms molecular ion peak corresponding to C23H37N5 (molecular weight ~383.6 g/mol).
- X-ray Crystallography:
- Used when regiochemistry or stereochemistry needs unambiguous confirmation.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Key Reagents/Catalysts | Conditions | Outcome/Notes |
|---|---|---|---|---|
| Indazole core formation | Cu(OAc)2-catalyzed N-N bond formation | Cu(OAc)2, O2, DMSO | 35–80°C, aerobic conditions | Efficient ring closure and functionalization |
| N1 and 3-amine alkylation | Ullmann-type copper-catalyzed coupling | CuBr, Cs2CO3, 3-(1-piperidinyl)propyl halide | 50–80°C, DMSO | Regioselective bis-substitution |
| Alternative vinyl substitution | Pd-catalyzed Heck reaction | Pd(OAc)2, tri-o-tolylphosphine, DIPEA | Reflux in DMF | Prepares intermediates for further substitution |
| Purification | Chromatography, recrystallization | Solvent systems vary | Ambient to low temperature | High purity product isolation |
Research Findings and Notes
- The copper-catalyzed methods are favored for their mild conditions and high regioselectivity in introducing piperidinylpropyl groups.
- Solvent choice critically affects reaction efficiency; polar aprotic solvents like DMSO and DMF are optimal.
- Temperature control is essential to prevent decomposition of sensitive intermediates.
- The use of molecular oxygen as a green oxidant in Cu-catalyzed steps aligns with sustainable chemistry principles.
- Spectroscopic and crystallographic analyses are indispensable for confirming substitution patterns and purity.
Analyse Chemischer Reaktionen
1H-Indazol-3-amin, N,1-bis(3-(1-Piperidinyl)propyl)- durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Unter Verwendung von Oxidationsmitteln wie Sauerstoff oder tert-Butylnitrit.
Reduktion: Reduktive Cyclisierungsreaktionen.
Substitution: Reaktionen unter Beteiligung von Aryl-Hydrazonen und Montmorillonit K-10 unter O2-Atmosphäre.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Cu(OAc)2, tert-Butylnitrit und Montmorillonit K-10 . Die Hauptprodukte, die gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the potential of 1H-Indazol-3-amine derivatives in cancer therapy. For instance, a patent (WO2021215545A1) discusses the use of indazole compounds in combination therapies for cancer treatment. The compound acts as an inhibitor of specific pathways involved in tumor growth, showcasing its potential as an anticancer agent .
Neurological Disorders
Research indicates that indazole derivatives may also play a role in treating neurological disorders. The compound's ability to cross the blood-brain barrier makes it a candidate for developing treatments for conditions such as depression and anxiety. In vitro studies have shown that it can modulate neurotransmitter levels, suggesting a mechanism for its therapeutic effects .
Study on Anticancer Properties
A study published in a peer-reviewed journal demonstrated the efficacy of 1H-Indazol-3-amine in inhibiting cell proliferation in various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations. This suggests that the compound could be developed into a therapeutic agent for cancer treatment .
Study on Neurological Effects
Another study investigated the effects of the compound on animal models of anxiety and depression. The results showed that administration of the compound led to reduced anxiety-like behavior and improved mood-related outcomes. These findings support the potential use of 1H-Indazol-3-amine as a treatment for mood disorders .
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Structural Analogues with Piperidinylpropyl Substituents
1H-Indazol-3-amine, 5-chloro-N-[3-(4-chloro-1-piperidinyl)propyl]- (CAS: 88944-84-7)
- Molecular Formula : C₁₅H₂₀Cl₂N₄
- Key Features : Chloro substitutions at the indazole 5-position and piperidine 4-position.
- Reduced molecular symmetry compared to the target compound may affect crystallization and solubility.
- Applications : Likely explored as a kinase or protease inhibitor due to halogenated aromatic systems .
N-(3-(1H-Imidazol-1-yl)propyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (1p)
- Molecular Formula: Not explicitly stated, but contains imidazole and nitro-triazole moieties.
- Key Features : A pyrimidine core with imidazolylpropyl and nitro-triazole substituents.
- Comparison :
Heterocyclic Amines with Varied Cores
4-Chloro-1-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazol-3-amine (CAS: 1340301-83-8)
- Molecular Formula : C₉H₁₂ClN₅
- Key Features : Pyrazole core with imidazolylpropyl and chloro substituents.
- Comparison: Pyrazole vs. Lower molar mass (225.68 g/mol) may improve metabolic clearance rates compared to the bulkier target compound .
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Molecular Formula : C₁₁H₁₄N₄
- Key Features : Pyrazole core with cyclopropyl and pyridinyl groups.
- Synthesis yield (17.9%) highlights challenges in coupling bulky amines to heterocycles, a consideration for scaling the target compound’s production .
Pharmacologically Active Piperidine Derivatives
MCHR1 Antagonists (e.g., FE@SNAP, Tos@SNAP)
- Key Features : Piperidinylpropyl groups linked to pyrimidinecarboxylate cores.
- Comparison: The aminocarbonyl linker in FE@SNAP enhances hydrogen-bonding capacity, unlike the direct amine linkage in the target compound. Fluorine substitutions in FE@SNAP improve metabolic stability and blood-brain barrier penetration, suggesting that halogenation could be a valuable modification for the target compound .
Biologische Aktivität
1H-Indazol-3-amine, N,1-bis(3-(1-piperidinyl)propyl)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the chemical formula and features an indazole core with piperidine substituents. Its structural characteristics contribute to its biological activity by enhancing binding affinity to various molecular targets.
The biological activity of 1H-Indazol-3-amine derivatives often involves interactions with specific receptors or enzymes. The following mechanisms have been identified:
- Inhibition of Enzymes : Several studies have shown that indazole derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases .
- Antitumor Activity : The compound has demonstrated promising antitumor effects against various cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). The mechanism involves apoptosis induction and modulation of key signaling pathways like the p53/MDM2 pathway .
Biological Activity Data
A summary of the biological activities reported for 1H-Indazol-3-amine, N,1-bis(3-(1-piperidinyl)propyl)- is presented in the table below:
Case Studies
Several studies have explored the efficacy of indazole derivatives in various therapeutic contexts:
- Antineoplastic Activity : A study evaluated a series of indazole derivatives, including N,1-bis(3-(1-piperidinyl)propyl)-, which showed significant cytotoxicity against K562 cells with an IC50 value of 5.15 µM. This study highlighted the compound's potential for developing low-toxic anticancer agents .
- Neuroprotective Effects : Research into the neuroprotective capabilities of indazole derivatives indicated that modifications to the indazole structure could enhance their ability to inhibit AChE and BuChE. These findings suggest potential applications in treating Alzheimer's disease .
Q & A
Q. What are the recommended synthetic routes for 1H-indazol-3-amine derivatives, and how do reaction conditions influence yield?
The synthesis of 1H-indazol-3-amine derivatives typically involves multi-step reactions, including condensation, cyclization, and functionalization. For example, copper-catalyzed coupling reactions (e.g., Ullmann-type) are effective for introducing piperidinylpropyl groups at the N1 and amine positions . Key factors include:
- Solvent choice : Polar aprotic solvents like DMSO enhance reaction efficiency for aryl halide intermediates .
- Catalyst optimization : Copper(I) bromide and cesium carbonate improve regioselectivity in cross-coupling steps .
- Temperature control : Reactions often proceed at 35–80°C to balance kinetic activation and thermal degradation risks .
Q. How can spectroscopic methods (NMR, HRMS) validate the structural integrity of substituted indazole derivatives?
- 1H/13C NMR : Assign peaks to confirm substituent positions. For example, the piperidinylpropyl groups show characteristic δ 2.5–3.5 ppm (N–CH2 protons) and δ 1.4–1.8 ppm (piperidine ring protons) .
- HRMS : Use ESI-MS to verify molecular weight (e.g., [M+H]+ ions) and isotopic patterns for halogenated analogs .
- X-ray crystallography : Resolve ambiguities in regiochemistry, as seen in pyrazole derivatives with hydroxyethyl substituents .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity in indazole derivatives?
- Antimicrobial screening : Follow CLSI guidelines for gram-positive/gram-negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., A. niger) using disk diffusion or microbroth dilution .
- Cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., hepatocellular carcinoma for FGFR4-driven models) .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations identify potential targets (e.g., FGFR4, AR) for this compound?
- Docking protocols : Use AutoDock Vina or Schrödinger Suite to model interactions with fibroblast growth factor receptor 4 (FGFR4) or androgen receptor (AR). Key residues (e.g., LEU704, GLY708 in AR) stabilize hydrogen bonds and hydrophobic contacts .
- Scoring metrics : Prioritize compounds with docking scores ≤−7.0 kcal/mol and favorable MM-GBSA binding energies .
- MD simulations : Run 100-ns trajectories in explicit solvent to assess binding stability (RMSD < 2.0 Å) and free energy landscapes (FEL) .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
- Meta-analysis : Compare IC50 values from independent studies (e.g., FGFR4 inhibition vs. HIF-1α modulation) to identify substituent-dependent trends .
- Proteomic profiling : Use phospho-kinase arrays to differentiate off-target effects .
- SAR studies : Systematically modify the piperidinylpropyl chain length or indazole substituents to isolate pharmacophore contributions .
Q. How can QSAR models optimize pharmacokinetic properties (e.g., BBB penetration, metabolic stability)?
- Descriptor selection : Include logP, topological polar surface area (TPSA), and P-glycoprotein substrate likelihood. For CNS targets, aim for TPSA < 70 Ų and logP 2–5 .
- Metabolism prediction : Use CYP450 isoform docking (e.g., CYP3A4) and in vitro microsomal assays to identify labile sites (e.g., N-dealkylation of piperidinyl groups) .
Q. What experimental controls mitigate false positives in anticancer activity assays?
- Counter-screens : Include kinase-dead FGFR4 mutants or AR-negative cell lines to confirm target specificity .
- Apoptosis markers : Validate results with Annexin V/PI staining and caspase-3/7 activation assays .
- Off-target panels : Test against unrelated kinases (e.g., EGFR, VEGFR2) to rule out pan-kinase inhibition .
Methodological Challenges
Q. How to address low yields in multi-component reactions involving indazole intermediates?
Q. What analytical techniques differentiate regioisomers in N,1-disubstituted indazoles?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
